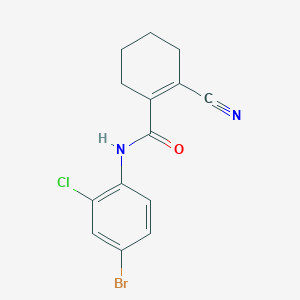![molecular formula C23H26S2Si B14375302 Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane CAS No. 90382-68-6](/img/structure/B14375302.png)
Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane is an organosilicon compound characterized by the presence of silicon bonded to both organic and inorganic groups. This compound is notable for its unique structure, which includes methylsulfanyl and phenyl groups attached to a silicon atom. Organosilicon compounds like this one are widely studied due to their diverse applications in various fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane typically involves the reaction of phenylsilane with methylsulfanyl reagents under controlled conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with chloromethylsilane in the presence of a catalyst to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols or other reduced forms.
Substitution: The phenyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane involves its interaction with various molecular targets. The silicon atom, being a central component, can form stable bonds with other elements, facilitating the formation of complex structures. The methylsulfanyl groups can undergo redox reactions, influencing the compound’s reactivity and stability. The phenyl groups contribute to the compound’s hydrophobicity and can participate in π-π interactions with other aromatic systems.
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Lacks the methylsulfanyl groups, making it less versatile in certain reactions.
Methylphenylsilane: Contains only one phenyl group and one methyl group, resulting in different reactivity.
Bis(trimethylsilyl)methane: Features trimethylsilyl groups instead of methylsulfanyl, leading to different chemical properties.
Uniqueness
Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane is unique due to the presence of both methylsulfanyl and phenyl groups attached to the silicon atom. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
90382-68-6 |
|---|---|
Molecular Formula |
C23H26S2Si |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
methyl-bis[methylsulfanyl(phenyl)methyl]-phenylsilane |
InChI |
InChI=1S/C23H26S2Si/c1-24-22(19-13-7-4-8-14-19)26(3,21-17-11-6-12-18-21)23(25-2)20-15-9-5-10-16-20/h4-18,22-23H,1-3H3 |
InChI Key |
MCPGYSQIXKYFJC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C(C2=CC=CC=C2)SC)C(C3=CC=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


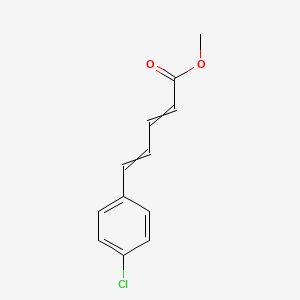
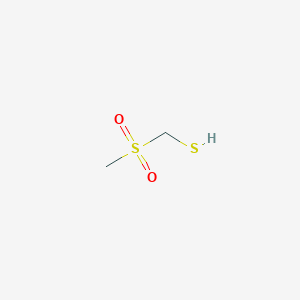


![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
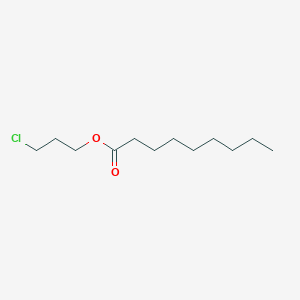
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
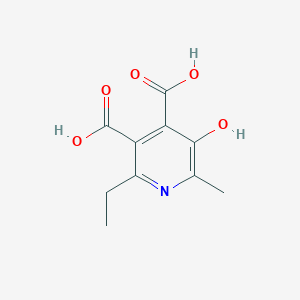

![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
